molecular formula C6H8N2O3 B6618218 3-(5-amino-1,2-oxazol-3-yl)propanoic acid CAS No. 1517249-74-9

3-(5-amino-1,2-oxazol-3-yl)propanoic acid

Cat. No. B6618218
CAS RN: 1517249-74-9
M. Wt: 156.14 g/mol
InChI Key: TYLGXNLANAPYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-amino-1,2-oxazol-3-yl)propanoic acid, commonly referred to as 5-Amino-1,2-oxazole-3-propanoic acid (5-AOP), is an organic compound with a wide range of applications in the fields of biochemistry and physiology. 5-AOP is an important intermediate in the synthesis of many biologically active compounds, and is used in the production of pharmaceuticals, food additives, and other industrial products. 5-AOP is also a key component of many biochemical and physiological processes, and has been the subject of extensive research in recent years.

Mechanism of Action

The mechanism of action of 3-(5-amino-1,2-oxazol-3-yl)propanoic acid is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins, which are molecules that play a role in inflammation and pain. In addition, 3-(5-amino-1,2-oxazol-3-yl)propanoic acid is thought to inhibit the enzyme lipoxygenase (LOX), which is involved in the synthesis of leukotrienes, which are molecules that play a role in inflammation and allergies.
Biochemical and Physiological Effects
3-(5-amino-1,2-oxazol-3-yl)propanoic acid has several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and leukotrienes, which can reduce inflammation and pain. It has also been shown to inhibit the production of nitric oxide, which can reduce blood pressure. In addition, 3-(5-amino-1,2-oxazol-3-yl)propanoic acid has been shown to have antioxidant activity, which can protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(5-amino-1,2-oxazol-3-yl)propanoic acid in laboratory experiments include its low cost, its availability in large quantities, and its stability in a variety of conditions. The limitations of using 3-(5-amino-1,2-oxazol-3-yl)propanoic acid in laboratory experiments include the fact that it is not soluble in water, and that it can react with other compounds in the reaction medium.

Future Directions

Future research on 3-(5-amino-1,2-oxazol-3-yl)propanoic acid could focus on developing better methods of synthesis, exploring its mechanism of action in more detail, and developing new applications for the compound. Additionally, further research could explore the potential of 3-(5-amino-1,2-oxazol-3-yl)propanoic acid as a therapeutic agent, as well as its potential for use in the synthesis of other biologically active compounds. Finally, further research could explore the potential of 3-(5-amino-1,2-oxazol-3-yl)propanoic acid as a dietary supplement, as well as its potential for use in agriculture and food production.

Synthesis Methods

3-(5-amino-1,2-oxazol-3-yl)propanoic acid can be synthesized in several ways, including the reaction of 1,2-diaminopropane with an alkyl halide, the reaction of 1,2-diaminopropane with aldehydes, and the reaction of 1,2-diaminopropane with aryl halides. The most common method of synthesis is the reaction of 1,2-diaminopropane with an alkyl halide, which produces 3-(5-amino-1,2-oxazol-3-yl)propanoic acid in a single step. The reaction of 1,2-diaminopropane with aldehydes is a two-step process, in which the aldehyde is first reacted with a base to form an enamine, which is then reacted with 1,2-diaminopropane to form 3-(5-amino-1,2-oxazol-3-yl)propanoic acid. The reaction of 1,2-diaminopropane with aryl halides is a three-step process, in which the aryl halide is first reacted with a base to form an aryl amine, which is then reacted with 1,2-diaminopropane to form an intermediate, which is then reacted with a base to form 3-(5-amino-1,2-oxazol-3-yl)propanoic acid.

Scientific Research Applications

3-(5-amino-1,2-oxazol-3-yl)propanoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of biologically active compounds, such as antibiotics, anti-cancer drugs, and anti-inflammatory drugs. It has also been used in the synthesis of food additives, such as preservatives and flavorings. 3-(5-amino-1,2-oxazol-3-yl)propanoic acid has been used in the synthesis of pharmaceuticals, such as painkillers and anti-depressants. It has also been used in the synthesis of industrial products, such as dyes and polymers.

properties

IUPAC Name

3-(5-amino-1,2-oxazol-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c7-5-3-4(8-11-5)1-2-6(9)10/h3H,1-2,7H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLGXNLANAPYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1CCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Aminoisoxazol-3-yl)propanoic acid

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